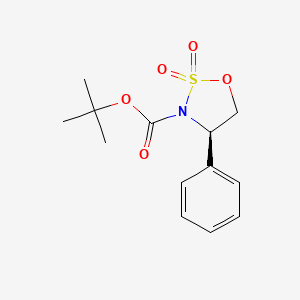

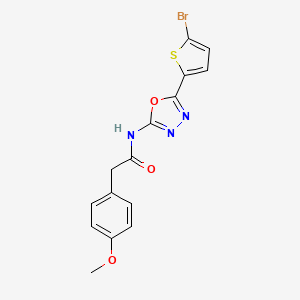

![molecular formula C7H13ClN2O2 B2366545 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride CAS No. 2260933-34-2](/img/structure/B2366545.png)

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azabicyclo hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . Bicyclo hexanes are playing an increasingly important role in newly developed bio-active compounds .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient and modular approach toward new 1,2-disubstituted bicyclo hexane modules has been disclosed .

Molecular Structure Analysis

Bicyclo hexanes are an important class of nitrogen-containing heterocycles . They are structurally unique compounds that exhibit diverse chemistry .

Chemical Reactions Analysis

In the synthesis of these derivatives, various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been proposed .

Physical And Chemical Properties Analysis

Bicyclo hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . They are structurally unique compounds that exhibit diverse chemistry .

Aplicaciones Científicas De Investigación

Antidepressant Potential

A study by Bonnaud et al. (1987) explored the antidepressant potential of derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, closely related to the chemical . They synthesized compounds from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and found several derivatives more active than traditional antidepressants. One compound, midalcipran, showed promise in pharmacological tests and was selected for further development (Bonnaud et al., 1987).

Chemical Synthesis

Kirmse and Mrotzeck (1988) studied 2-Oxabicyclo[2.1.1]hexane and related derivatives, which are structurally similar to the compound . They developed methods to synthesize these compounds and examined their chemical properties (Kirmse & Mrotzeck, 1988).

Liao et al. (2016) focused on the synthesis of 2-azabicyclo-[2.1.1]hexane hydrochloride, demonstrating a method to create the bicyclic ring system, a structural component of the chemical (Liao et al., 2016).

Stevens and Kimpe (1996) synthesized 2-Azabicyclo[2.1.1]hexanes, which share a similar structure with the target compound. They used imination and reductive cyclization, contributing to the synthesis methodologies for such compounds (Stevens & Kimpe, 1996).

Potential Nootropic Agents

Valenta et al. (1994) explored the synthesis of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine and related compounds, which are structurally similar to the compound . These compounds were tested for nootropic activity, demonstrating potential applications in cognitive enhancement (Valenta et al., 1994).

Radiochemical Studies

Yu et al. (2003) conducted radiolabeling and biodistribution studies on a compound closely related to 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide. They used PET imaging to track the compound's distribution in the brain, indicating its potential in neuroscientific research (Yu et al., 2003).

Bioanalysis in Neuroscience

Benitex et al. (2014) developed a bioanalytical method for LY379268, a compound structurally similar to the chemical . This method, using derivatization liquid chromatography/mass spectrometry, is crucial for neuroscience research, especially in studies related to schizophrenia (Benitex et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H2,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSLEULGUFJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CN)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)